1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(7-13-14(9)2)8-15-5-3-10(4-6-15)12(16)17/h7,10H,3-6,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCXTQWFGGFHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Alkylation: The pyrazole derivative is then alkylated using a suitable alkyl halide, such as 1-bromo-3-chloropropane, to introduce the piperidine moiety.
Cyclization: The alkylated intermediate undergoes cyclization to form the piperidine ring, often facilitated by a base such as sodium hydride.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, such as the reaction with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and carboxylic acid group in the compound are susceptible to oxidation under specific conditions. For example:
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Hydrogen peroxide (H₂O₂) in acidic or basic media oxidizes the pyrazole ring to form nitroso derivatives, as observed in similar pyrazole derivatives.
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m-Chloroperbenzoic acid (m-CPBA) selectively oxidizes the carboxylic acid group to generate acid chlorides or anhydrides, a reaction pathway documented in pyrazole-piperidine hybrids .
Key Products :
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Oxidized pyrazole derivatives (nitroso compounds).
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Acid chlorides (e.g., piperidine-4-carbonyl chloride).
Reduction Reactions
Reduction primarily targets the oxime-like or amide functionalities within the molecule.
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Sodium borohydride (NaBH₄) reduces the carboxylic acid group to an alcohol, a reaction validated in pyrazole-containing carboxylic acids .
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Lithium aluminum hydride (LiAlH₄) cleaves the piperidine ring under harsh conditions, yielding secondary amines.
Key Products :
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Piperidine-4-methanol derivatives.
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Piperidine ring-opened amines.
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Oxidation | H₂O₂ | Acidic media | Nitroso pyrazole |
| Reduction | NaBH₄ | Ethanol, 0°C | Piperidine-4-methanol |
| Substitution | NH₂R | DMF, 80°C | N-substituted piperidine |
Substitution Reactions
The piperidine nitrogen and pyrazole ring act as nucleophilic centers in substitution reactions.
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Alkylation : Reaction with alkyl halides (e.g., CH₃I) under basic conditions (e.g., K₂CO₃) introduces alkyl substituents on the piperidine nitrogen.
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Sulfonylation : The pyrazole ring reacts with sulfonyl chlorides (e.g., SO₂Cl₂) to form sulfonamide derivatives, as demonstrated in pyrazole-sulfonamide compounds.
Key Products :
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N-alkylated piperidine derivatives.
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Pyrazole sulfonamides.
Condensation Reactions
The carboxylic acid group participates in condensation reactions, forming amides or esters.
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Amide formation : Reaction with amines (e.g., NH₂R) under coupling agents like EDC·HCl yields N-substituted amides .
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Esterification : Treatment with alcohols (e.g., CH₃OH) in acidic conditions generates methyl esters.
Key Products :
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Piperidine-4-carboxamide derivatives.
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Methyl esters of piperidine-4-carboxylic acid.
Mechanistic Insights
The reactivity of the compound is influenced by:
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Electron-donating groups (e.g., methyl substituents on the pyrazole ring) that stabilize reactive intermediates during oxidation .
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Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while protic solvents (e.g., ethanol) favor reduction.
Biological Relevance
The compound’s reactivity underpins its potential applications in medicinal chemistry. For instance:
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Oxidation products (nitroso derivatives) exhibit antimicrobial activity.
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Reduced derivatives (secondary amines) show promise in anticancer drug design.
Scientific Research Applications
Overview
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine core linked to a pyrazole moiety, which is crucial for its pharmacological properties. The molecular formula is C12H20ClN3O2, and it has a molecular weight of approximately 273.76 g/mol.
Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of oncology and infectious diseases. The following sections outline its applications in detail.
Anticancer Activity
Numerous studies have reported the anticancer potential of pyrazole derivatives, including 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid.
Case Study: Anticancer Efficacy
A notable study demonstrated that compounds with similar structures showed significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Some derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating enhanced potency against specific cancer types.
| Cell Line | IC50 Value (µM) | Standard Drug Comparison |
|---|---|---|
| MDA-MB-231 | < 10 | Doxorubicin (15) |
| HepG2 | < 5 | Doxorubicin (12) |
Antibacterial and Antiviral Properties
The compound also exhibits antibacterial and antiviral properties. Pyrazole derivatives have been shown to interfere with bacterial cell wall synthesis and viral replication processes.
Case Study: Antibacterial Activity
In vitro studies indicated that similar compounds could inhibit the growth of Gram-positive bacteria at concentrations as low as 31.25 µg/mL. This suggests potential applications in treating bacterial infections .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Streptococcus pneumoniae | 62.50 |
Anti-inflammatory Effects
Research has suggested that pyrazole-containing compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The piperidine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic Acid
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.3 g/mol
- Key Difference: The methyl groups on the pyrazole ring are at positions 3 and 5 instead of 1 and 5.
- Purity : ≥95% (similar to the 1,5-dimethyl isomer) .
Piperidine Ring Modifications
4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
- Molecular Formula : C₁₄H₁₃N₅O₂
- Molecular Weight : 307.3 g/mol
Linkage Variations
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic Acid
- Molecular Formula : C₁₂H₁₇N₃O₄S
- Molecular Weight : 299.35 g/mol
- Key Difference : A sulfonyl (-SO₂-) group replaces the methylene (-CH₂-) bridge, enhancing electron-withdrawing effects and acidity of the carboxylic acid group. This modification could influence metabolic stability .
Functional Group Additions
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride
- Molecular Formula : C₁₂H₁₉N₃O₂·HCl
- Molecular Weight : 257.65 g/mol
- Key Difference : The hydrochloride salt form improves aqueous solubility (critical for in vitro assays) but may reduce lipid membrane permeability compared to the free acid .
Simplified Pyrazole Analogues
1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
- Molecular Formula : C₆H₈N₂O₂
- Molecular Weight : 140.14 g/mol
- Key Difference : Absence of the piperidine-methylene group simplifies the structure, reducing molecular complexity and likely diminishing target selectivity .
Comparative Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Functional Implications
Key Findings and Implications
Salt vs. Free Acid : The hydrochloride salt’s higher solubility makes it preferable for crystallization and biological assays, while the free acid may be more suitable for lipid-rich environments .
Linkage Effects : Sulfonyl-linked derivatives show reduced synthetic accessibility but offer unique electronic properties for structure-activity relationship (SAR) studies .
Simplified Analogues : Compounds lacking the piperidine moiety (e.g., 1,5-dimethylpyrazole-4-carboxylic acid) are less likely to exhibit target specificity due to reduced structural complexity .
Biological Activity
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid, also known by its hydrochloride form (CAS Number: 1431962-86-5), is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine core linked to a pyrazole moiety, contributing to its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H20ClN3O2 |
| Molecular Weight | 273.76 g/mol |
| CAS Number | 1431962-86-5 |
| Appearance | White powder |
| Solubility | Soluble in water |
The structural characteristics of this compound are crucial for its biological activity, particularly in oncology and infectious diseases .
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. Specifically, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer . The mechanism often involves the induction of apoptosis and inhibition of microtubule assembly, which are critical pathways in cancer cell proliferation and survival.
Case Studies
- Apoptosis Induction in MDA-MB-231 Cells : A study demonstrated that certain pyrazole derivatives could enhance caspase-3 activity significantly (1.33–1.57 times) at concentrations of 10 μM, indicating their potential as apoptosis-inducing agents .
- Microtubule Destabilization : Compounds with similar structures were found to effectively inhibit microtubule assembly at concentrations around 20 μM, suggesting they may act as microtubule-destabilizing agents .
Antibacterial and Anti-inflammatory Activities
In addition to anticancer properties, pyrazole derivatives have exhibited antibacterial and anti-inflammatory effects. These compounds can target various bacterial strains and modulate inflammatory pathways, making them candidates for further development in treating infections and inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid can be influenced by its structural components:
- Piperidine Ring : Essential for binding to biological targets.
- Pyrazole Moiety : Contributes to the compound's ability to interact with specific enzymes and receptors involved in cancer progression and inflammation.
Molecular Modeling Studies
Molecular modeling studies have been employed to predict the interactions of this compound with various biological targets. These studies suggest that modifications to the pyrazole or piperidine components can enhance potency and selectivity against cancer cells or pathogens .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis; inhibits microtubule assembly |
| Antibacterial | Effective against multiple bacterial strains |
| Anti-inflammatory | Modulates inflammatory responses |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazines with β-ketoesters or β-diketones (e.g., ethyl acetoacetate and phenylhydrazine) .
- Functionalization : Alkylation or substitution at the pyrazole C4 position using reagents like chloromethylpiperidine derivatives.
- Oxidation : Conversion of aldehyde intermediates (e.g., pyrazole-4-carboxaldehyde) to carboxylic acids using oxidizing agents like KMnO₄ or CrO₃ .
- Purification : Column chromatography or recrystallization to isolate the target compound, with purity validated by HPLC (>95%) .
Q. How is the molecular structure of this compound characterized experimentally?
Key techniques include:
Q. What analytical techniques are used to assess purity and stability?
- Reverse-phase HPLC : Quantifies impurities using C18 columns and UV detection (λ = 254 nm) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under controlled heating rates.
- pH-dependent solubility studies : Determines stability in aqueous buffers (pH 1–12) .
Advanced Research Questions
Q. How can synthetic byproducts or regiochemical ambiguities be resolved during synthesis?
- Regioselectivity analysis : Use NOE (Nuclear Overhauser Effect) NMR experiments to distinguish between N1- and N2-substituted pyrazole isomers .
- Byproduct identification : LC-MS/MS coupled with fragmentation patterns identifies unintended products (e.g., di-alkylated derivatives).
- Reaction optimization : Adjust solvent polarity (DMF vs. THF) and temperature to favor mono-substitution .
Q. How can conflicting crystallographic data (e.g., disorder or twinning) be addressed during refinement?
- Disorder modeling : SHELXL’s PART and SUMP instructions partition electron density for disordered groups .
- Twinning correction : Apply TWIN/BASF commands in SHELXL to refine twin fractions for non-merohedral twins .
- Validation tools : PLATON’s ADDSYM checks for missed symmetry, and RIGU detects overfitting .
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?
Q. How do computational methods (DFT, MD) complement experimental data for this compound?
- Density Functional Theory (DFT) : Calculates optimized geometries (B3LYP/6-311+G(d,p)) and compares with SCXRD bond lengths (Δ < 0.02 Å) .
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., water/DMSO) on conformational flexibility of the piperidine ring.
- Docking studies : Predict binding affinities to biological targets (e.g., enzymes with carboxylic acid-binding pockets) .
Q. How can spectroscopic data contradictions (e.g., NMR vs. XRD) be reconciled?
- Dynamic effects in NMR : Variable-temperature NMR (VT-NMR) identifies fluxional processes (e.g., piperidine ring puckering) that cause signal splitting .
- SCXRD validation : Cross-check NMR-assigned substituent positions with crystallographic coordinates .
- Solid-state vs. solution-state differences : Compare FTIR (solid) and solution NMR to detect polymorphism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
